molecular formula C13H14O4 B12400398 12-Hydroxy-2,3-dihydroeuparin

12-Hydroxy-2,3-dihydroeuparin

Cat. No.: B12400398
M. Wt: 234.25 g/mol
InChI Key: KPJMESMRKLJVPB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

12-Hydroxy-2,3-dihydroeuparin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The hydroxyl groups in this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming ethers or esters.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1

InChI Key

KPJMESMRKLJVPB-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C(=C1)C[C@H](O2)C(=C)CO)O

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O

Origin of Product

United States

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